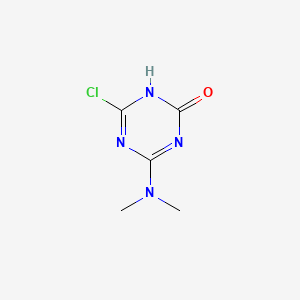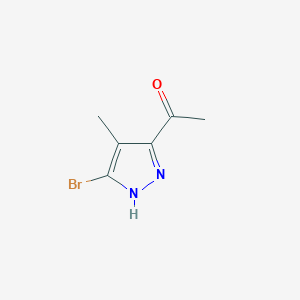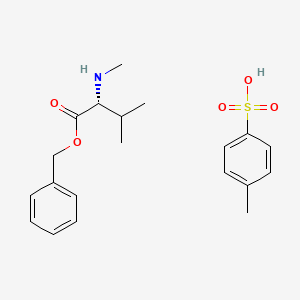
2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine is a chemical compound with the molecular formula C₁₇H₁₆N₄O. It is known for its unique structure, which includes a terpyridine core linked to an ethanamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine typically involves the reaction of 2,6-dipyridin-2-ylpyridin-4-ol with an appropriate ethanamine derivative. One common method is the Steglich esterification reaction, which involves the use of a carboxylic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various molecular pathways. The specific molecular targets and pathways depend on the metal ion and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-di(pyridin-2-yl)pyridin-4-ol: A precursor in the synthesis of 2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine.
(2,6-dipyridin-2-ylpyridin-4-yl)boronic acid: Another compound with a similar pyridine core structure.
Uniqueness
This compound is unique due to its ethanamine linkage, which provides additional functionalization possibilities. This makes it a versatile ligand in coordination chemistry and a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
101003-70-7 |
|---|---|
Molekularformel |
C17H16N4O |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine |
InChI |
InChI=1S/C17H16N4O/c18-7-10-22-13-11-16(14-5-1-3-8-19-14)21-17(12-13)15-6-2-4-9-20-15/h1-6,8-9,11-12H,7,10,18H2 |
InChI-Schlüssel |
JVWPNIUUCDZIED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


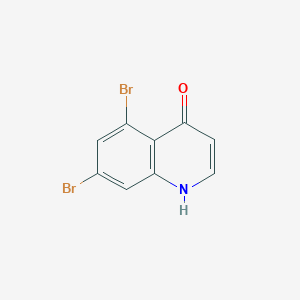
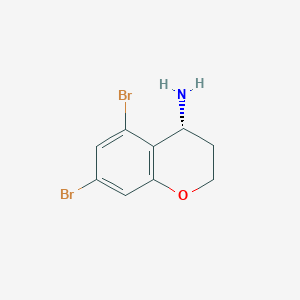
![2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13145853.png)
![N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13145855.png)
![3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)](/img/structure/B13145857.png)
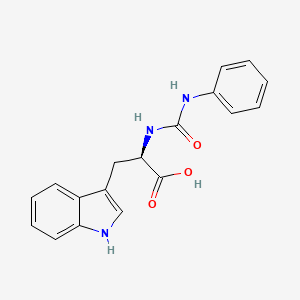

![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)
